DL-Penicillamine (Standard)

Description

3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.

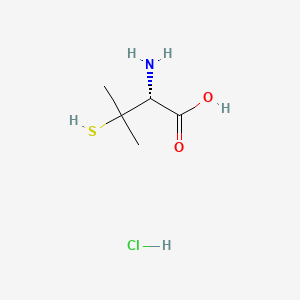

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNCNSJFMMFHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044687 | |

| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Penicillamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.65e+00 g/L | |

| Record name | Penicillamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52-66-4, 25526-04-9, 1113-41-3, 52-67-5 | |

| Record name | (±)-Penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81988 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Penicillamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Penicillamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Penicillamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-β-mercaptovaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOP7Y1H98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Penicillamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198.5 °C | |

| Record name | Penicillamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of DL-Penicillamine in Copper Chelation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Penicillamine has long been a cornerstone in the management of copper toxicosis, most notably in Wilson's disease. Its efficacy lies in its ability to chelate excess copper, facilitating its excretion from the body. This technical guide provides a comprehensive examination of the core mechanism of DL-penicillamine's action in copper chelation. It delves into the intricate chemical interactions, pharmacokinetic and pharmacodynamic profiles, and the biochemical pathways influenced by this therapeutic agent. Detailed experimental protocols for key analytical and evaluative techniques are provided, alongside quantitative data and visual representations of the underlying processes to support further research and drug development in this domain.

Introduction

Copper is an essential trace element, serving as a critical cofactor for numerous enzymes involved in vital physiological processes. However, the dysregulation of copper homeostasis can lead to its accumulation and subsequent cellular toxicity, as exemplified in Wilson's disease, a genetic disorder characterized by impaired biliary copper excretion. DL-penicillamine, a derivative of penicillin, functions as a chelating agent, binding to excess copper to form a stable, water-soluble complex that is readily excreted in the urine. This guide elucidates the multifaceted mechanism of this vital therapeutic action.

Chemical Mechanism of Copper Chelation

The primary mechanism of DL-penicillamine's copper chelation involves a series of chemical reactions culminating in the formation of a stable complex.

2.1. Reduction of Cu(II) to Cu(I)

In the physiological environment, excess copper primarily exists in the cupric state (Cu(II)). DL-penicillamine, a thiol-containing compound, initiates the chelation process by reducing Cu(II) to the cuprous state (Cu(I)). In this redox reaction, the sulfhydryl group of penicillamine (B1679230) is oxidized to form penicillamine disulfide.

2.2. Formation of the Penicillamine-Copper Complex

Following the reduction, two molecules of penicillamine coordinate with one atom of cuprous copper (Cu(I)) to form a stable chelate.[1] The binding occurs through the sulfhydryl and amino groups of the penicillamine molecules, forming a ring-like structure that sequesters the copper ion. The resulting complex is a mixed-valence copper-D-penicillamine-chloride cluster, often with a stoichiometry of [Cu(I)₈Cu(II)₆(D-Pen)₁₂Cl]⁵⁻ in aqueous solution.[2][3]

2.3. Generation of Reactive Oxygen Species (ROS)

A noteworthy aspect of the chelation process is the generation of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[4] This occurs as a byproduct of the copper-catalyzed oxidation of penicillamine. While this ROS production can contribute to cellular cytotoxicity, it is also a factor being explored for potential therapeutic applications in other contexts, such as oncology.

Quantitative Data

The efficacy of a chelating agent is determined by the stability of the complex it forms with the target metal ion and its ability to promote excretion.

Table 1: Stability Constants of Penicillamine-Copper Complexes

| Complex | Log Stability Constant (log β) | Method | Reference |

| Cu(I)-Penicillamine | 5.28 | Electrophoresis | [5] |

| Cu(II)-Penicillamine | Data not available in the provided search results |

Table 2: Urinary Copper Excretion in Wilson's Disease Patients Treated with D-Penicillamine

| Patient Group | Treatment Phase | Mean Urinary Copper Excretion (µ g/24h ) | Reference |

| Wilson's Disease (Children) | Initial Treatment | Levels off to ~50% of initial values | [6] |

| Wilson's Disease (Adults) | Maintenance Therapy | 200 - 500 | [7] |

| Wilson's Disease (Stable Patients) | Maintenance Therapy | Wide range (46 - 2172) | [8] |

| Heterozygote carriers (Parents of patients) | After 1g D-Penicillamine challenge | 521.7 ± 525.3 | [9] |

Note: Urinary copper excretion can vary significantly based on disease severity, patient compliance, and dosage.

Signaling Pathways and Logical Relationships

The interaction of DL-penicillamine with copper metabolism involves a series of steps from administration to excretion.

References

- 1. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The formation and nature of the mixed valence copper-D-penicillamine-chloride cluster in aqueous solution and its relevance to the treatment of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of the red - violet complex of copper and penicillamine and further insight into its formation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of stability constants of Fe(II), Co(II) and Cu(II)-nitrilotriacetate-penicillamine mixed complexes by electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wilson's disease: assessment of D-penicillamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical management of Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gut.bmj.com [gut.bmj.com]

- 9. Urinary copper excretion before and after oral intake of d-penicillamine in parents of patients with Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Penicillamine: A Comprehensive Technical Guide on its Biochemical Properties and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-penicillamine, a sulfhydryl-containing amino acid, is a pharmacologically significant molecule with a range of biochemical properties and cellular effects. This technical guide provides an in-depth analysis of its mechanism of action, pharmacokinetic profile, and its impact on various cellular processes. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, principles of experimental protocols, and visual representations of its molecular interactions.

Biochemical Properties

D-penicillamine, the D-isomer of 3-mercaptovaline, is a trifunctional molecule containing a thiol group, an amino group, and a carboxylic acid.[1] Its chemical reactivity, largely attributed to the thiol group, underpins its therapeutic applications.[2] The L-isomer is toxic as it interferes with the action of pyridoxine (B80251) (vitamin B6).[1]

Physicochemical Characteristics

| Property | Value | Reference |

| Molecular Formula | C5H11NO2S | [3] |

| Molar Mass | 149.21 g/mol | [3] |

| pKa (Carboxyl) | 1.8 | [1] |

| pKa (Thiol) | 7.9 | [1] |

| pKa (Ammonium) | 10.5 | [1] |

| Melting Point | ~198.5 °C | [3] |

| Appearance | Fine, white or practically white, crystalline powder | [3] |

| Odor | Slight characteristic odor | [3] |

| Taste | Slightly bitter | [3] |

Mechanism of Action

The pharmacological effects of D-penicillamine are multifaceted and stem from three primary biochemical reactions:

-

Chelation of Heavy Metals: D-penicillamine is a potent chelating agent, forming stable, soluble complexes with heavy metals such as copper, lead, mercury, and arsenic.[4] This property is central to its use in Wilson's disease, a genetic disorder characterized by copper accumulation.[1] The D-penicillamine-copper complex is readily excreted in the urine.[4]

-

Disulfide Exchange: The thiol group of D-penicillamine can undergo disulfide exchange reactions. In cystinuria, it reacts with cystine to form a more soluble mixed disulfide of penicillamine-cysteine, thereby preventing the formation of cystine kidney stones.[1][4]

-

Immunomodulation: In rheumatoid arthritis, D-penicillamine acts as a disease-modifying antirheumatic drug (DMARD).[4] Its precise mechanism is not fully elucidated but is known to involve the depression of T-cell activity, a reduction in IgM rheumatoid factor, and interference with collagen cross-linking.[4][5]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

D-penicillamine is rapidly but incompletely absorbed from the gastrointestinal tract, with significant inter-individual variability.[2]

| Parameter | Value | Reference |

| Absorption | ||

| Oral Bioavailability | 40 - 70% | [2][6] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [2][4] |

| Effect of Food | Decreases absorption by ~50% | [4] |

| Distribution | ||

| Plasma Protein Binding | ~80% (primarily to albumin) | [2][4][6] |

| Metabolism | ||

| Primary Site | Liver (minor) | [2] |

| Metabolites | S-methyl-D-penicillamine, penicillamine (B1679230) disulfide, cysteine-penicillamine disulfide | [2] |

| Excretion | ||

| Primary Route | Renal (>80%) | [2][4] |

| Elimination Half-life (initial phase) | 1.7 - 7 hours (variable) | [4] |

| Elimination Half-life (slow phase) | 4 - 6 days | [4] |

| 24h Urinary Excretion (IV) | 42.1 ± 6.2% | [7][8] |

| 24h Urinary Excretion (Oral) | 21.2 ± 2.3% | [7][8] |

| Plasma Clearance (IV) | 560.7 ± 42.8 ml/min | [7][8] |

| Volume of Distribution (IV) | 57.0 ± 9.3 L | [7][8] |

Cellular Effects

D-penicillamine exerts a range of effects at the cellular level, primarily influencing immune cells and copper metabolism.

Immunomodulatory Effects

In the context of rheumatoid arthritis, D-penicillamine's therapeutic action is linked to its influence on the immune system.

-

T-Lymphocyte Inhibition: D-penicillamine, particularly in the presence of copper ions or ceruloplasmin, inhibits the proliferation of T-lymphocytes.[9][10] This effect is mediated by the production of hydrogen peroxide (H2O2).[9] It specifically appears to depress T-helper cell activity.[5][9]

-

Macrophage Function: It is also reported to inhibit macrophage function.

-

Cytokine Modulation: The drug can decrease the levels of interleukin-1 (IL-1).

-

Rheumatoid Factor Reduction: D-penicillamine treatment leads to a reduction in IgM rheumatoid factor levels.[5]

Caption: D-Penicillamine's inhibition of T-cell function.

Effects on Copper Metabolism

D-penicillamine's primary role in Wilson's disease is to correct the pathological accumulation of copper.

-

Copper Chelation and Excretion: It chelates excess copper, forming a water-soluble complex that is excreted by the kidneys, thereby reducing copper levels in tissues.[4][11]

-

Metallothionein (B12644479) Induction: D-penicillamine has been shown to induce the synthesis of metallothionein, a cysteine-rich, metal-binding protein.[12][13] This induction is dependent on the presence of intracellular copper.[14] The newly synthesized metallothionein can sequester copper in a non-toxic form within hepatocytes.[12]

Caption: D-Penicillamine's dual action on copper metabolism.

Clinical Efficacy and Adverse Effects

Clinical Efficacy in Rheumatoid Arthritis

Clinical trials have demonstrated the efficacy of D-penicillamine in treating rheumatoid arthritis, although its use has declined with the advent of newer DMARDs.[15]

| Clinical Outcome | D-Penicillamine vs. Placebo (Moderate Dose: 500 to <1000mg/day) | Reference |

| Tender Joint Counts (Standardized Mean Difference) | -0.51 (95% CI: -0.88, -0.14) | [15][16] |

| Pain (Standardized Mean Difference) | -0.56 (95% CI: -0.87, -0.26) | [15][16] |

| Physician's Global Assessment (Standardized Mean Difference) | -0.97 (95% CI: -1.25, -0.70) | [15][16] |

| Erythrocyte Sedimentation Rate (ESR) (Weighted Mean Difference) | -10.6 mm/hr | [15][16] |

Higher dosages do not appear to offer a clear efficacy benefit and are associated with increased toxicity.[16]

Adverse Effects

D-penicillamine has a significant side-effect profile, which can limit its use.

| Adverse Effect Category | Specific Manifestations | Incidence |

| Common | ||

| Dermatological | Rash, pruritus | ~5-20% |

| Gastrointestinal | Anorexia, nausea, vomiting, diarrhea, dysgeusia (altered taste) | ~10-30% |

| Hematological | Thrombocytopenia, leukopenia | ~5-15% |

| Renal | Proteinuria | ~5-20% |

| Less Common/Serious | ||

| Autoimmune | Drug-induced lupus erythematosus, myasthenia gravis, pemphigus, Goodpasture's syndrome | <1% |

| Hematological | Aplastic anemia, agranulocytosis | Rare |

| Pulmonary | Obliterative bronchiolitis | Rare |

| Neurological | Optic neuritis | Rare |

Principles of Experimental Protocols

This section outlines the principles behind key experimental methodologies used to study the biochemical and cellular effects of D-penicillamine.

Quantification of D-Penicillamine in Biological Fluids

-

Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.[2][7]

-

Principle: This method separates D-penicillamine from other components in a biological sample (e.g., plasma, urine) based on its physicochemical properties as it passes through a chromatography column. An electrochemical detector, often with a gold/mercury electrode, is then used for sensitive and specific detection of the thiol group of D-penicillamine.[2][7] This allows for accurate quantification of the drug and its metabolites.

Caption: Workflow for D-Penicillamine quantification by HPLC.

Assessment of T-Cell Proliferation

-

Method: In vitro T-cell proliferation assays.[17]

-

Principle: T-cells isolated from an animal primed with D-penicillamine are cultured in the presence of antigen-presenting cells (e.g., spleen cells) that have been pre-treated with the drug. The proliferation of the T-cells in response to the drug-haptenated cells is measured, typically by the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) into the DNA of dividing cells. A higher level of incorporation indicates a greater proliferative response.

Measurement of Metallothionein Induction

-

Method: Quantitative analysis of metallothionein (MT) mRNA or protein levels.[13][14]

-

Principle:

-

mRNA Analysis: The levels of MT mRNA in cells or tissues treated with D-penicillamine can be quantified using techniques like Northern blotting or, more commonly, quantitative real-time polymerase chain reaction (qRT-PCR). This involves extracting RNA, reverse transcribing it to cDNA, and then amplifying the MT-specific cDNA with fluorescent probes for quantification.

-

Protein Analysis: MT protein levels can be measured by various immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting, using antibodies specific for metallothionein. Alternatively, metal saturation assays can be used to quantify the amount of metal bound to MT.

-

Determination of Chelating Activity

-

Method: Spectrophotometric assays using a metal indicator.[18]

-

Principle: A colored complex is formed between a metal ion (e.g., copper) and a specific indicator dye (e.g., bathocuproinedisulfonic acid). When D-penicillamine is added, it chelates the metal ion, causing a decrease in the absorbance of the metal-indicator complex. The extent of this decrease is proportional to the chelating activity of D-penicillamine.

Conclusion

D-penicillamine remains a drug of significant interest due to its diverse biochemical activities and therapeutic applications. Its role as a heavy metal chelator is well-established, while its immunomodulatory effects, though clinically relevant, are still an area of active investigation. This guide has provided a comprehensive overview of its biochemical properties, pharmacokinetic profile, and cellular effects, supported by quantitative data and methodological principles. A thorough understanding of these aspects is crucial for the continued clinical use of D-penicillamine and for the development of new therapeutic strategies targeting similar pathways. Researchers are encouraged to consider the detailed information presented herein for their future studies in pharmacology and drug development.

References

- 1. Penicillamine - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. mdpi.com [mdpi.com]

- 7. The pharmacokinetics of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Suggested mode of action of D-penicillamine as an immunosuppressive agent in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment with d-penicillamine or zinc sulphate affects copper metabolism and improves but not normalizes antioxidant capacity parameters in Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The interactions of penicillamine with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-penicillamine induces rat hepatic metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of D-penicillamine on metallothionein mRNA levels and copper distribution in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Penicillamine for treating rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Penicillamine for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A T-cell response to the anti-arthritic drug penicillamine in the mouse: requirements for generation of the drug-derived antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of DL-Penicillamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo biological activities of DL-penicillamine, with a primary focus on the therapeutically active D-enantiomer. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanisms of action, experimental validation, and the signaling pathways it modulates.

Core Mechanisms of Action

D-penicillamine exerts its biological effects through a multi-faceted mechanism of action, primarily centered around three key areas: copper chelation, modulation of collagen synthesis, and immunomodulation.

1.1. Copper Chelation and Pro-oxidant Effects:

D-penicillamine is a potent chelating agent, forming stable complexes with heavy metals, most notably copper. This property is the cornerstone of its use in Wilson's disease, a genetic disorder characterized by toxic copper accumulation. By binding to excess copper, D-penicillamine facilitates its urinary excretion.[1][2]

Interestingly, the interaction between D-penicillamine and copper can also lead to the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[3][4][5] This occurs through the reduction of Cu(II) to Cu(I) by D-penicillamine, which is concurrently oxidized to D-penicillamine disulfide. The subsequent re-oxidation of Cu(I) in the presence of oxygen generates H₂O₂. This pro-oxidant activity is thought to contribute to some of the drug's cytotoxic effects observed in vitro against certain cancer cell lines.[3][4][5]

1.2. Interference with Collagen Synthesis:

D-penicillamine significantly impacts collagen metabolism by inhibiting the formation of cross-links between collagen molecules.[6][7][8][9] It is believed to act as an osteolathyrogenic agent by forming a thiazolidine (B150603) ring with the lysyl-derived aldehydes that are essential intermediates in the cross-linking process.[8] This disruption of cross-linking leads to an increase in soluble collagen and a decrease in the tensile strength of connective tissue.[6][10] This effect is therapeutically exploited in conditions like scleroderma but can also contribute to adverse effects such as skin fragility.[7][9]

1.3. Immunomodulatory Activities:

D-penicillamine exhibits complex and sometimes paradoxical effects on the immune system. It can act as an immunosuppressive agent, which is the basis for its use in rheumatoid arthritis.[11][12] In vitro studies have shown that in the presence of copper, D-penicillamine can inhibit T-lymphocyte proliferation and function.[13][14][15] This inhibition is mediated by the generation of hydrogen peroxide.[15][16]

Conversely, D-penicillamine can also induce autoimmune phenomena.[17] The proposed mechanism involves the activation of macrophages and the subsequent influence on T-cell differentiation, particularly promoting the development of T helper 17 (Th17) cells, which are implicated in autoimmune responses.[17][18]

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative findings from various studies on D-penicillamine's biological activities.

Table 1: In Vivo Effects of D-Penicillamine on Copper Metabolism and Oxidative Stress in Toxic Milk (tx) Mice (Animal Model of Wilson's Disease)

| Parameter | Treatment Group | Duration | Observation | Fold Change/Percentage Change | Reference |

| Free Copper (Serum) | D-Penicillamine | 3, 10, 14 days | Elevated free copper concentrations | - | [19][20] |

| Free Copper (Brain Cortex & Basal Ganglia) | D-Penicillamine | 3, 10, 14 days | Elevated free copper concentrations | - | [19][20] |

| Protein-Bound Copper (Brain) | D-Penicillamine | 3, 10, 14 days | Declined protein-bound copper concentrations | - | [19][20] |

| ATP7A mRNA (Cortex) | D-Penicillamine | 3 days | Increased expression | 1.7-fold increase (P<0.05) | [19] |

| ATP7A mRNA (Basal Ganglia) | D-Penicillamine | 3 days | Increased expression | 1.8-fold increase (P<0.05) | [19] |

| CTR1 mRNA (Cortex) | D-Penicillamine | 3 days | Increased expression | 6.9-fold increase (P<0.01) | [19][20] |

| CTR1 mRNA (Basal Ganglia) | D-Penicillamine | 3 days | Increased expression | 9.1-fold increase | [19][20] |

| GSH/GSSG Ratio (Cortex & Basal Ganglia) | D-Penicillamine | - | Decreased ratio (indicating oxidative stress) | - | [19] |

| Malondialdehyde (MDA) (Cortex & Basal Ganglia) | D-Penicillamine | - | Increased concentrations (indicating lipid peroxidation) | - | [19] |

Table 2: In Vivo Effects of D-Penicillamine on Collagen Metabolism in Rats

| Parameter | Treatment Group | Duration | Observation | Quantitative Finding | Reference |

| Skin Collagen Content | D-Penicillamine (500 mg/kg) | 42 days | Decreased collagen content | - | [6] |

| Acid-Soluble Collagen (Diabetic Rats) | Control | 10 days | - | 17.7% | [21] |

| Acid-Soluble Collagen (Diabetic Rats) | D-Penicillamine | 10 days | Increased solubility | Equaled control levels | [21] |

| β/α Chain Ratio (Diabetic Rats) | Control | 10 days | - | 0.69 | [21] |

| β/α Chain Ratio (Diabetic Rats) | D-Penicillamine | 10 days | Decreased ratio | Equaled control levels | [21] |

Table 3: In Vitro Effects of D-Penicillamine on Immune Cells

| Cell Type | Treatment | Concentration | Observation | Quantitative Finding | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | D-Penicillamine + CuSO₄ | 100 µg/ml Pen + 2 µg/ml CuSO₄ | Inhibition of immunoglobulin-secreting cell generation | Nearly abolished responsiveness | [14] |

| Rabbit Synovial Fibroblasts (Arthritic) | D-Penicillamine | 50 µg/ml | Marked increase in collagen secretion | - | [22] |

| Murine Macrophage Cell Line (RAW264.7) | D-Penicillamine | - | Increased production of pro-inflammatory cytokines | - | [18] |

| Human T-lymphocytes | D-Penicillamine + Copper | - | Inhibition of mitogen-induced proliferation | - | [13][15] |

| Human Breast Cancer (MCF-7) & Leukemia (HL-60) Cells | D-Penicillamine + Copper | Varies | Cytotoxicity and intracellular ROS generation | Linear correlation between D-pen concentration and ROS | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the biological activity of D-penicillamine.

3.1. In Vitro Copper Chelation and Hydrogen Peroxide Generation Assay

-

Objective: To quantify the generation of hydrogen peroxide resulting from the interaction of D-penicillamine and copper.

-

Methodology:

-

Prepare solutions of D-penicillamine and cupric sulfate (B86663) at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the solutions at a controlled temperature (e.g., 37°C) for specific time intervals.

-

At each time point, analyze the reaction mixture using a validated High-Performance Liquid Chromatography (HPLC) method to simultaneously detect and quantify D-penicillamine, its oxidation product D-penicillamine disulfide, and hydrogen peroxide.[3][4]

-

To confirm the role of copper, include control groups with D-penicillamine alone, cupric sulfate alone, and a chelating agent like EDTA to inhibit the reaction.[3][4]

-

To assess the cytotoxic effect of the generated H₂O₂, incubate cancer cell lines (e.g., MCF-7) with the D-penicillamine and copper mixture and measure cell viability using assays like MTT or trypan blue exclusion.[3][4][5]

-

3.2. In Vivo Assessment of Collagen Cross-linking in a Rat Granulation Tissue Model

-

Objective: To evaluate the effect of D-penicillamine on newly synthesized collagen and its cross-linking in vivo.

-

Methodology:

-

Induce granulation tissue formation in rats by subcutaneously implanting a sterile foreign body, such as a polyester (B1180765) fabric or viscose-cellulose sponge.[6][21]

-

Administer D-penicillamine orally to the experimental group at a specified dosage (e.g., 100 or 500 mg/kg daily) for a defined period (e.g., 10-42 days).[6][21] A control group receives a placebo.

-

At the end of the treatment period, excise the granulation tissue implants.

-

Determine the total collagen content of the tissue, for example, by measuring the hydroxyproline (B1673980) concentration.

-

Assess the degree of collagen cross-linking by measuring the amount of acid-soluble collagen. A higher proportion of soluble collagen indicates reduced cross-linking.[21]

-

Further analyze the soluble collagen fraction using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to determine the ratio of β-chains (cross-linked dimers) to α-chains (monomers). A lower β/α ratio suggests impaired cross-linking.[21]

-

3.3. In Vitro T-Lymphocyte Proliferation Assay

-

Objective: To determine the effect of D-penicillamine on the proliferation of T-lymphocytes in response to a mitogenic stimulus.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in a 96-well plate in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

Add a mitogen, such as phytohemagglutinin (PHA) or pokeweed mitogen (PWM), to stimulate T-lymphocyte proliferation.[13][23]

-

Treat the cells with varying concentrations of D-penicillamine, both in the presence and absence of copper sulfate, as the inhibitory effect is often copper-dependent.[13][15]

-

Incubate the plates for a period of 48-72 hours in a humidified CO₂ incubator.

-

Assess cell proliferation by adding a labeled nucleoside, such as [³H]-thymidine, for the final 18-24 hours of culture. The amount of incorporated radioactivity, measured using a scintillation counter, is proportional to the rate of DNA synthesis and, therefore, cell proliferation.[24] Alternatively, colorimetric assays like the MTT assay can be used.[24]

-

3.4. Macrophage Activation and Cytokine Production Assay

-

Objective: To investigate the effect of D-penicillamine on macrophage activation and the production of pro-inflammatory cytokines.

-

Methodology:

-

Culture a murine macrophage cell line, such as RAW264.7, in appropriate culture conditions.[18]

-

Treat the cells with D-penicillamine at various concentrations for a specified duration.

-

Collect the cell culture supernatants to measure the levels of secreted cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-23 (IL-23), using Enzyme-Linked Immunosorbent Assays (ELISAs).[18]

-

To assess macrophage activation at the transcriptional level, isolate RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of genes encoding for activation markers and cytokines.[18]

-

Signaling Pathways and Experimental Workflows

The biological activities of D-penicillamine are mediated through its influence on several key signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and associated experimental workflows.

Caption: D-Penicillamine chelates Cu(II), reducing it to Cu(I) and generating H₂O₂.

Caption: D-Penicillamine inhibits collagen cross-linking by reacting with lysyl-derived aldehydes.

Caption: D-Penicillamine's dual role in immunomodulation.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversibility of D-penicillamine induced collagen alterations in rat skin and granulation tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]

- 8. Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [D-penicillamine and collagen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Effect of oral D-penicillamine treatment on experimental arthritis and associated immune responses in rabbits. III: Reduction of the monoarticular arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of D-penicillamine on inflammatory and immune reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of D-penicillamine on mitogen-induced human lymphocyte proliferation: synergistic inhibition by D-penicillamine and copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Human Helper T Cell Function In Vitro by d-Penicillamine and CuSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. D-penicillamine-induced autoimmunity: relationship to macrophage activation [pubmed.ncbi.nlm.nih.gov]

- 19. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice | PLOS One [journals.plos.org]

- 20. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Increased collagen cross-linkages in experimental diabetes: reversal by beta-aminopropionitrile and D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. D-penicillamine inhibition of interleukin-1 production: a possible mechanism for its effect on synovial collagen synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro monocyte-lymphocyte interaction influenced by d-penicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lab13 [science.umd.edu]

An In-Depth Technical Guide on the Immunomodulatory and Immunosuppressive Effects of D-Penicillamine on T-Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted effects of D-Penicillamine (D-Pen) on T-lymphocyte function. D-Penicillamine, a chelating agent and a metabolite of penicillin, has been utilized in the treatment of autoimmune conditions such as rheumatoid arthritis and scleroderma.[1] Its therapeutic efficacy is, in part, attributed to its immunomodulatory and immunosuppressive actions on T-lymphocytes, which are central players in the adaptive immune response. This document synthesizes key quantitative data, details experimental protocols for assessing D-Pen's effects, and visualizes the underlying mechanisms and workflows.

Core Concepts of D-Penicillamine's Action on T-Lymphocytes

D-Penicillamine exerts a dose-dependent inhibitory effect on T-lymphocyte proliferation.[2][3] This effect is markedly potentiated by the presence of copper ions.[4][5] The prevailing mechanism for this synergistic inhibition involves the generation of hydrogen peroxide (H₂O₂), which has a direct suppressive effect on T-cell function.[6][7] Furthermore, D-Pen has been shown to selectively modulate T-cell subsets, particularly impacting helper T-cells.[8][9] In vivo studies have also suggested that D-Pen can interfere with macrophage function, leading to an enhanced response of T-helper cells.[10][11] Paradoxically, while often immunosuppressive, D-Pen can also be associated with the induction of autoimmune phenomena, potentially through the alteration of self-antigens or interference with cellular cooperation in the immune system.[12]

Quantitative Data on the Effects of D-Penicillamine on T-Lymphocytes

The following tables summarize the quantitative effects of D-Penicillamine on various aspects of T-lymphocyte function as reported in the literature.

Table 1: Effect of D-Penicillamine on T-Lymphocyte Proliferation

| D-Penicillamine Concentration (µg/mL) | Co-stimulant | Cell Type | Assay | Observed Effect | Reference |

| > 50 | Phytohaemagglutinin (PHA) | Human Lymphocytes | [³H]-Thymidine incorporation | Significant dose-dependent inhibition of lymphocyte activation. | [3] |

| 100 | Copper Sulfate (CuSO₄) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen-induced proliferation | Marked augmentation of inhibition compared to D-Pen alone. | [4][5] |

| 10 - 1000 | Purified Protein Derivative (PPD) | Human Lymphocytes | Lymphocyte transformation | Inhibition of lymphocyte stimulation. | [13] |

| 10, 50 | Pokeweed Mitogen (PWM) | Human PBMCs | Blast-cell formation | Limited spontaneous blast-cell formation after 10 days of preincubation. | [14] |

| 100 | Pokeweed Mitogen (PWM) | Human PBMCs | Blast-cell formation | Toxic effect on lymphoid cells after 10 days of preincubation. | [14] |

Table 2: Effect of D-Penicillamine on T-Lymphocyte Subsets

| D-Penicillamine Treatment | Patient Population | T-Cell Subset | Method | Observed Effect | Reference |

| 500 mg/day (median) for 6-24 months | Scleroderma Patients | CD4+ T-cells | Flow Cytometry | Decrease in circulating CD4+ T-lymphocytes. | [8] |

| 500 mg/day (median) for 6-24 months | Scleroderma Patients | CD26+ T-cells | Flow Cytometry | Decrease in circulating CD26+ T-lymphocytes. | [8] |

| Not Specified | Rheumatoid Arthritis Patients | CD3+ and CD4+ T-cells | Not Specified | Significant decrease in responders at 3 and 9 months. | [15] |

| Not Specified | Rheumatoid Arthritis Patients | CD4+/CD8+ ratio | Not Specified | Significant fall in responders at 3 and 9 months. | [15] |

Table 3: Effect of D-Penicillamine on Cytokine Production and Signaling

| D-Penicillamine Treatment | In Vitro/In Vivo | Cell/Sample Type | Cytokine/Molecule | Method | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | In the presence of Cu²⁺ | In Vitro | Phytohaemagglutinin-stimulated T-cells | Interleukin-2 (IL-2), B-cell growth factor | Not Specified | Markedly reduced production. |[16] | | 1.5 mg/mL in drinking water | In Vivo (Brown Norway Rats) | Serum | Interleukin-6 (IL-6) | ELISA | Consistently increased in animals that developed autoimmunity. |[17] | | 1.5 mg/mL in drinking water | In Vivo (Brown Norway Rats) | Serum | Interleukin-17 (IL-17) | ELISA, qRT-PCR | Increased at both mRNA and serum protein levels in sick animals. |[17] | | 1.5 mg/mL in drinking water | In Vivo (Brown Norway Rats) | Serum | Interleukin-22 (IL-22) | ELISA | Elevated serum concentrations in sick animals. |[17] | | 1.5 mg/mL in drinking water | In Vivo (Brown Norway Rats) | Splenic CD4+ T-cells | IL-17 producing CD4+ T-cells | Flow Cytometry | Percentage was significantly increased in sick animals. |[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of D-Penicillamine's effects on T-lymphocytes.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is foundational for subsequent in vitro T-cell assays.

Materials:

-

Whole blood collected in heparinized tubes

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ficoll-Paque™ PLUS or other density gradient medium

-

15 mL or 50 mL conical centrifuge tubes

-

Sterile Pasteur pipettes or transfer pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood sample 1:1 with PBS in a conical tube.

-

Carefully layer the diluted blood over a volume of Ficoll-Paque™ PLUS equal to the original blood volume in a new conical tube.

-

Centrifuge at 400 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.

-

After centrifugation, carefully aspirate the upper layer of plasma and platelets.

-

Collect the distinct band of mononuclear cells (the buffy coat) at the plasma-Ficoll interface using a sterile pipette.

-

Transfer the collected cells to a new conical tube and wash by adding an excess of PBS (at least 3 times the volume of the cell suspension).

-

Centrifuge at 300-400 x g for 5-10 minutes at 4°C. Discard the supernatant.

-

Repeat the wash step (Step 7) one or two more times.

-

Resuspend the final cell pellet in the appropriate culture medium for subsequent experiments.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

T-Lymphocyte Proliferation Assay (Mitogen-Induced)

This assay measures the inhibitory effect of D-Penicillamine on T-cell proliferation in response to a mitogen.

Materials:

-

Isolated PBMCs

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

-

Phytohaemagglutinin (PHA) or other T-cell mitogens

-

D-Penicillamine and Copper Sulfate (CuSO₄) stock solutions

-

96-well round-bottom culture plates

-

[³H]-Thymidine

-

Cell harvester

-

Scintillation counter

Procedure:

-

Adjust the concentration of PBMCs to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of D-Penicillamine with and without a fixed concentration of CuSO₄ in complete medium.

-

Add 50 µL of the D-Penicillamine/CuSO₄ solutions to the appropriate wells.

-

Add 50 µL of the T-cell mitogen (e.g., PHA at a final concentration of 1-5 µg/mL) to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.

-

Approximately 16-18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-Thymidine by liquid scintillation counting.

-

Express the results as counts per minute (CPM) and calculate the percentage of inhibition relative to the stimulated control wells without D-Penicillamine.

T-Cell Phenotyping by Flow Cytometry

This protocol allows for the quantification of different T-cell subsets.

Materials:

-

Isolated PBMCs or purified T-cells

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated monoclonal antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD26)

-

Fc block (to prevent non-specific antibody binding)

-

Fixation/Permeabilization buffer (for intracellular staining, if required)

-

Flow cytometer

Procedure:

-

Adjust the cell concentration to 1-2 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add Fc block and incubate for 10 minutes at 4°C.

-

Add the predetermined optimal concentrations of the fluorochrome-conjugated antibodies to the respective tubes.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.

-

If intracellular staining is required, resuspend the cells in Fixation/Permeabilization buffer and follow the manufacturer's instructions for intracellular antibody staining.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

Analyze the data using appropriate flow cytometry software to gate on the T-lymphocyte population and quantify the percentages of different subsets.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action of D-Penicillamine on T-lymphocytes.

References

- 1. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effect of D-penicillamine on lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibitory effect of D-penicillamine on human lymphocyte cultures stimulated by phytohaemagglutinin, the antagonistic action of L-cysteine and synergistic inhibition by copper sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The effect of D-penicillamine on mitogen-induced human lymphocyte proliferation: synergistic inhibition by D-penicillamine and copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of D-penicillamine on the T cell phenotype in scleroderma. Comparison between treated and untreated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Human Helper T Cell Function In Vitro by d-Penicillamine and CuSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunological effects of D-penicillamine during experimental induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-penicillamine, lymphocytes, and macrophages: an account of experimental investigations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-penicillamine and immune complex deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The influence of prolonged treatment with D-penicillamine on the immune response in Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro monocyte-lymphocyte interaction influenced by d-penicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of D-penicillamine on lymphocyte subsets: correlation with clinical response in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of T cell-dependent antibody production by D-penicillamine. Different requirements for Cu2+ in suppression of polyclonal and antigen-specific B cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Investigating the Antifibrotic Properties of Penicillamine in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro investigation of Penicillamine's antifibrotic properties. It details the mechanisms of action, presents quantitative data from cell culture studies, and offers detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers in the fields of fibrosis, pharmacology, and drug development.

Introduction to Penicillamine and Fibrosis

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the scarring and dysfunction of organs. A key cellular mediator of fibrosis is the myofibroblast, a specialized fibroblast phenotype responsible for excessive collagen production. Penicillamine, a chelating agent primarily known for its use in treating Wilson's disease, has long been investigated for its potential antifibrotic effects. Its mechanisms of action are multifaceted, primarily revolving around its interaction with collagen synthesis and maturation, as well as its influence on the cellular microenvironment.

Mechanisms of Antifibrotic Action in Cell Culture

In vitro studies have elucidated several key mechanisms through which Penicillamine exerts its antifibrotic effects. These can be broadly categorized as follows:

-

Inhibition of Collagen Synthesis and Cross-linking: Penicillamine directly interferes with collagen metabolism. It has been shown to decrease the biosynthesis of both type I and type III collagen in fibroblast cell cultures[1]. Furthermore, it inhibits the formation of stable collagen cross-links by binding to lysyl-derived aldehydes, which are crucial intermediates in this process. This results in an increase in soluble collagen that is more susceptible to degradation[2].

-

Modulation of Fibroblast Proliferation: Penicillamine, particularly in the presence of copper, can inhibit the proliferation of fibroblasts. This effect is thought to be mediated by the generation of hydrogen peroxide, which can have a direct inhibitory effect on cell growth[3].

-

Copper Chelation and Regulation of Signaling Pathways: As a potent chelator of copper, Penicillamine can influence copper-dependent cellular processes. Copper has been implicated in the progression of fibrosis, and its chelation may interfere with key signaling pathways. For instance, the combination of Penicillamine and copper has been shown to suppress the transforming growth factor-beta (TGF-β) signaling pathway by reducing the phosphorylation of Smad2/3, a critical step in the fibrotic cascade[4][5].

-

Scavenging of Reactive Oxygen Species (ROS): Oxidative stress is a known driver of fibrosis. Penicillamine is thought to act as a scavenger of oxygen-derived free radicals, which can help to mitigate the pro-fibrotic cellular environment[6][7].

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from cell culture experiments investigating the antifibrotic effects of Penicillamine.

Table 1: Effect of Penicillamine on Fibroblast Proliferation

| Cell Type | Treatment | Concentration | Incubation Time | Result | Reference |

| Human Fibroblasts | D-Penicillamine + CuSO4 | 60 µM D-Penicillamine + 4 µM CuSO4 | Not Specified | Significant inhibition of basal and IL-1-induced tritiated thymidine (B127349) incorporation | [3] |

Table 2: Dose-Dependent Effect of D-Penicillamine on Collagen Synthesis in Human Conjunctival Fibroblasts

| D-Penicillamine Concentration | Intracellular Collagen Synthesis (% of Control) | Extracellular Collagen Synthesis (% of Control) | Reference |

| 5 mg/ml | Significantly decreased | Not significantly different from control | [3] |

| 10 mg/ml | Significantly decreased | Significantly decreased | [3] |

| 25 mg/ml | Not significantly different from control | Significantly decreased | [3] |

| 50 mg/ml | Not significantly different from control | Significantly decreased | [3] |

Table 3: Effect of D-Penicillamine on Collagen Biosynthesis in Fibroblast Cell Cultures

| D-Penicillamine Concentration | Effect on Collagen Synthesis | Reference |

| 100 µmol/l | Decreased biosynthesis of both type I and type III collagens | [1] |

| 10 mmol/l | Toxic effect: inhibition of growth and non-specific increase in protein synthesis | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antifibrotic properties of Penicillamine in cell culture.

Fibroblast Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Fibroblast cell line (e.g., NIH/3T3, primary human dermal fibroblasts)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

D-Penicillamine

-

Copper Sulfate (CuSO₄)

-

Interleukin-1 (IL-1) as a mitogen (optional)

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (B78521) (NaOH) or scintillation fluid

-

96-well cell culture plates

-

Liquid scintillation counter

Procedure:

-

Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.

-

Treat the cells with various concentrations of D-Penicillamine with or without a fixed concentration of CuSO₄ (e.g., 4 µM). Include a vehicle control. If investigating the effect on mitogen-induced proliferation, add IL-1.

-

Incubate for the desired period (e.g., 24-48 hours).

-

Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-6 hours.

-

Wash the cells twice with cold PBS.

-

Precipitate the DNA by adding cold 10% TCA and incubating for 30 minutes at 4°C.

-

Wash the wells twice with cold 5% TCA.

-

Lyse the cells by adding 0.5 M NaOH or a suitable scintillation fluid.

-

Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

Collagen Synthesis Assay (Hydroxyproline Assay)

This colorimetric assay quantifies the total collagen content in cell lysates or culture supernatants by measuring the amount of hydroxyproline (B1673980), an amino acid abundant in collagen.

Materials:

-

Cell culture lysates or supernatants

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Chloramine-T solution

-

p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

-

Hydroxyproline standard solution

-

Pressure-tight vials

-

Heating block or oven (120°C)

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Hydrolysis:

-

For cell lysates, pellet the cells and wash with PBS. Resuspend in water.

-

Transfer 100 µL of cell suspension or culture supernatant to a pressure-tight vial.

-

Add 100 µL of concentrated HCl.

-

Tightly cap the vial and incubate at 120°C for 3 hours.

-

Cool the vials to room temperature and clarify the hydrolysate by centrifugation.

-

-

Assay:

-

Prepare a standard curve using the hydroxyproline standard solution.

-

Transfer 10-50 µL of the clarified hydrolysate and standards to a 96-well plate.

-

Evaporate the samples to dryness under vacuum or in an oven at 60°C.

-

Add 100 µL of Chloramine-T solution to each well and incubate at room temperature for 20-30 minutes.

-

Add 100 µL of DMAB reagent to each well.

-

Incubate at 60°C for 60-90 minutes.

-

Cool the plate and measure the absorbance at 540-560 nm.

-

-

Data Analysis:

-

Calculate the hydroxyproline concentration in the samples from the standard curve.

-

Normalize the results to the total protein concentration or cell number.

-

Western Blot for Type I Collagen

This technique is used to detect and quantify the amount of Type I collagen protein in cell lysates or culture media.

Materials:

-

Cell lysates or precipitated culture media proteins

-

SDS-PAGE gels (low percentage, e.g., 6-8%)

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Collagen Type I

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein samples from cell lysates or by precipitating proteins from the culture medium.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE. Due to the large size of collagen, use a low percentage acrylamide (B121943) gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Collagen Type I antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH for cell lysates).

Immunofluorescence for Alpha-Smooth Muscle Actin (α-SMA)

This method is used to visualize the expression and localization of α-SMA, a marker of myofibroblast differentiation, within cells.

Materials:

-

Fibroblasts cultured on coverslips or in chamber slides

-

TGF-β1 (to induce myofibroblast differentiation)

-

Penicillamine

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-SMA

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed fibroblasts on coverslips and allow them to adhere.

-

Treat the cells with TGF-β1 to induce α-SMA expression, with or without co-treatment with Penicillamine at various concentrations. Include appropriate controls.

-

After the desired incubation period (e.g., 48-72 hours), wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-α-SMA antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in fibrosis and the experimental workflows for investigating Penicillamine's antifibrotic effects.

Caption: Experimental workflow for evaluating Penicillamine's antifibrotic effects in vitro.

Caption: Signaling pathway of Penicillamine's proposed antifibrotic mechanism.

Conclusion

This technical guide provides a framework for the in vitro investigation of Penicillamine's antifibrotic properties. The evidence from cell culture studies suggests that Penicillamine acts through multiple mechanisms, including the direct inhibition of collagen synthesis and cross-linking, modulation of fibroblast proliferation, and interference with pro-fibrotic signaling pathways, likely through its copper-chelating and antioxidant activities. The detailed protocols and illustrative diagrams provided herein are intended to facilitate further research into the therapeutic potential of Penicillamine and other antifibrotic agents. Future studies should focus on elucidating the precise molecular interactions of Penicillamine with signaling components in different fibroblast types and in more complex co-culture or 3D culture models to better mimic the in vivo fibrotic microenvironment.

References

- 1. Effects of D-penicillamine on collagen biosynthesis by fibroblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of D-penicillamine on a model of oxygen-derived free radical mediated tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-penicillamine inhibits the action of reactive oxygen species in the pig pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Collagen Cross-Linking by D-Penicillamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-penicillamine, a disease-modifying antirheumatic drug (DMARD), has long been recognized for its ability to interfere with collagen metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms by which D-penicillamine inhibits the cross-linking of collagen, a critical process in the formation of stable connective tissue. The guide details the drug's dual action involving the formation of thiazolidine (B150603) rings with lysyl-derived aldehydes and the chelation of copper, a vital cofactor for the enzyme lysyl oxidase. This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for assessing collagen cross-linking, and provides visual representations of the relevant biochemical pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating fibrotic diseases and the modulation of the extracellular matrix.

Introduction

Collagen, the most abundant protein in mammals, provides structural integrity to a wide range of tissues. Its strength and stability are largely dependent on the formation of covalent intermolecular cross-links. This process is initiated by the enzyme lysyl oxidase, which catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen molecules to form reactive aldehydes (allysine and hydroxyallysine). These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form immature, and subsequently mature, cross-links that stabilize the collagen fibrils.

Dysregulation of collagen cross-linking is a hallmark of various fibrotic diseases, including scleroderma, where excessive collagen deposition leads to tissue hardening and organ dysfunction.[1] D-penicillamine has been used in the treatment of such conditions due to its ability to modulate collagen metabolism.[2][3] This guide delves into the specific mechanisms of D-penicillamine's inhibitory effects on collagen cross-linking.

Mechanism of Action of D-Penicillamine

D-penicillamine interferes with collagen cross-linking through two primary mechanisms:

-

Direct Interaction with Collagen Aldehydes: D-penicillamine can directly react with the lysyl-derived aldehydes on collagen molecules.[4][5] The drug forms a thiazolidine ring with these aldehydes, effectively blocking them from participating in the formation of Schiff base cross-links.[4] This action primarily prevents the synthesis of polyfunctional cross-link products from their Schiff base precursors.[4]

-

Inhibition of Lysyl Oxidase Activity: At higher concentrations, D-penicillamine can act as a chelating agent for copper (Cu2+).[5][6] Lysyl oxidase is a copper-dependent enzyme, and by sequestering its essential cofactor, D-penicillamine can inhibit its enzymatic activity.[5][6] This leads to a reduction in the formation of lysyl-derived aldehydes, the initial step in cross-link formation.

The principal effect of D-penicillamine appears to be the blockage of the synthesis of polyfunctional cross-links, leading to an accumulation of their precursors.[4] It is more effective in inhibiting the cross-linking of soft tissues, where the aldehydes are primarily derived from lysine, and less effective in bone, where hydroxylysine-derived aldehydes are more prevalent.[5]

Quantitative Data on the Effects of D-Penicillamine

The inhibitory effect of D-penicillamine on collagen cross-linking has been quantified in various studies. The following tables summarize key findings on its impact on collagen solubility and the ratio of collagen alpha to beta chains, both of which are indicators of the degree of cross-linking.

| Tissue Type | D-Penicillamine Dose | Duration of Treatment | Change in Salt-Soluble Collagen | Reference |

| Rat Granulation Tissue | 500 mg/kg/day | 10 days | Increased | [7] |

| Rat Skin | 500 mg/kg/day | 10 days | Increased | [7] |

| Rat Bone | 500 mg/kg/day | 10 days | Increased | [7] |

| Rat Aorta | 500 mg/kg/day | 10 days | Increased | [7] |

| Diabetic Rat Granulation Tissue | Not specified | 10 days | Increased from 8.5% to 17.7% (control) | [8] |

| Rat Skin | 100 or 500 mg/kg | 42 days | Dose-dependent increase | [9][10] |

Table 1: Effect of D-Penicillamine on Collagen Solubility. An increase in salt-soluble collagen indicates a reduction in stable, insoluble cross-linked collagen.

| Tissue Type | D-Penicillamine Dose | Duration of Treatment | Change in Alpha/Beta Chain Ratio | Reference |

| Rat Skin | 500 mg/kg/day | 10 days | Increased | [7] |

| Diabetic Rat Granulation Tissue | Not specified | 10 days | Decreased (from 0.89 in diabetics to 0.69 in controls) | [8] |

| Rat Skin | 100 or 500 mg/kg | 42 days | Increased | [9][10] |

Table 2: Effect of D-Penicillamine on Collagen Alpha/Beta Chain Ratio. A higher alpha/beta chain ratio in soluble collagen suggests a decrease in the formation of beta chains, which are dimers of alpha chains linked by intramolecular cross-links.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of D-penicillamine on collagen cross-linking.

Determination of Collagen Solubility

This protocol is adapted from methods used to assess the amount of soluble collagen in a tissue sample.

Materials:

-

Tissue sample

-

0.5 M Acetic acid

-

Centrifuge

-

Sirius Red dye solution

-

Wash solution (e.g., 0.01 M HCl)

-

Destain solution (e.g., 0.1 M NaOH)

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize a known weight of the tissue sample in 0.5 M acetic acid on ice.

-

Extraction: Incubate the homogenate at 4°C with constant stirring for 24 hours to extract the acid-soluble collagen.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 1 hour at 4°C to pellet the insoluble collagen.

-

Supernatant Collection: Carefully collect the supernatant containing the acid-soluble collagen.

-

Collagen Precipitation: Add Sirius Red dye solution to the supernatant and incubate for 30 minutes to precipitate the collagen.

-

Centrifugation and Washing: Centrifuge to pellet the collagen-dye complex. Discard the supernatant and wash the pellet with the wash solution to remove unbound dye.

-

Destaining: Resuspend the pellet in the destain solution to release the dye.

-

Quantification: Measure the absorbance of the destained solution at a wavelength of 540 nm.

-